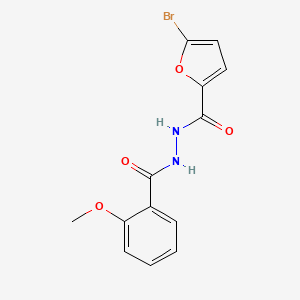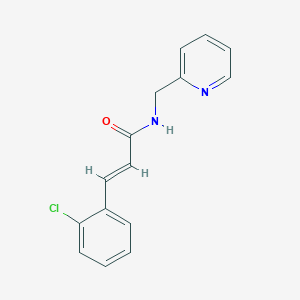![molecular formula C14H18BrNO2 B5808171 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine, also known as BRDMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins, which are involved in inflammation. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis. The inhibition of HDACs by this compound leads to changes in gene expression, which can have various effects on the body depending on the specific genes affected.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. However, one limitation of using this compound in lab experiments is that it may not be selective enough in its inhibition of certain enzymes and proteins, leading to potential off-target effects.
Orientations Futures
There are several potential future directions for the use of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine in scientific research. One area of interest is in the development of new anti-inflammatory drugs based on the inhibition of COX-2. Another potential area of research is in the development of new antibiotics based on the inhibition of bacterial growth by this compound. Additionally, further studies are needed to better understand the effects of this compound on gene expression and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-bromo-3,5-dimethylphenol with acetic anhydride to form 1-(4-bromo-3,5-dimethylphenoxy)acetone. This intermediate is then reacted with pyrrolidine to form the final product, this compound.
Applications De Recherche Scientifique
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine has been found to have potential therapeutic applications in the treatment of various diseases. Studies have shown that it has anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-7-12(8-11(2)14(10)15)18-9-13(17)16-5-3-4-6-16/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAZXHPEQDPVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
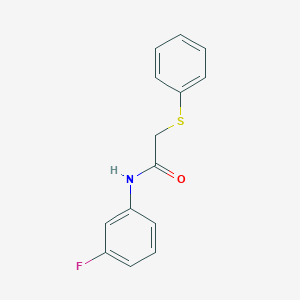
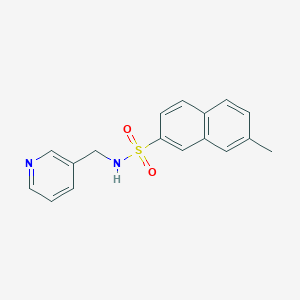
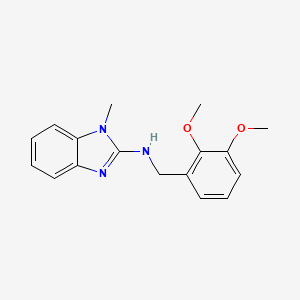
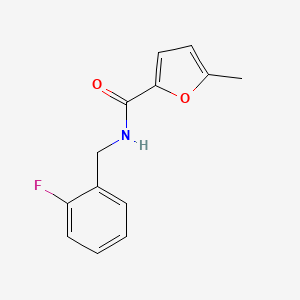
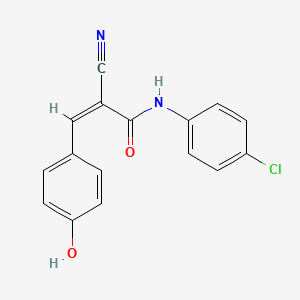
![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)

